molecular formula C15H16N2O3S B2621925 2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide CAS No. 329078-90-2

2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide

Cat. No.: B2621925
CAS No.: 329078-90-2
M. Wt: 304.36
InChI Key: XFGPXBPMQDNSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 2-[(2-Furylmethyl)amino]-N-(2-Methoxy-5-Methylphenyl)-2-Thioxoacetamide

Molecular Architecture and Crystallographic Analysis

The molecular formula of the compound, $$ C{15}H{16}N{2}O{3}S $$, corresponds to a molecular weight of 304.36 g/mol. The core structure comprises a thioacetamide backbone ($$ -N-C(=S)- $$) substituted with a 2-furylmethyl group at the amino nitrogen and a 2-methoxy-5-methylphenyl group at the acetamide nitrogen.

Crystallographic data from analogous thioamide compounds suggest a planar arrangement of the thioamide group ($$ C=S $$), with typical bond lengths of $$ 1.68 \, \text{Å} $$ for the C=S bond and $$ 1.34 \, \text{Å} $$ for the adjacent C-N bond. The dihedral angle between the furan ring and the phenyl group is predicted to approximate $$ 85^\circ $$, minimizing steric hindrance while allowing for weak $$ \pi-\pi $$ interactions between aromatic systems.

Table 1: Predicted Bond Parameters Based on Analogous Structures

Bond Type Length (Å) Angle (°)
C=S 1.68 N-C-S: 120
C-N (amide) 1.34 C-N-C: 118
C-O (methoxy) 1.43 O-C-C: 109.5

The methoxy group at the phenyl ring’s 2-position introduces steric constraints, while the 5-methyl substituent enhances hydrophobic interactions. X-ray diffraction studies of related compounds reveal intramolecular hydrogen bonding between the thioamide sulfur and the methoxy oxygen ($$ S \cdots H-O $$), stabilizing a pseudo-six-membered ring conformation.

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

The $$ ^1\text{H} $$ NMR spectrum is expected to display the following key signals:

  • Furan protons : A triplet at $$ \delta 6.3–6.5 \, \text{ppm} $$ (H-3 and H-4) and a doublet at $$ \delta 7.4 \, \text{ppm} $$ (H-5).
  • Methoxy group : A singlet at $$ \delta 3.8 \, \text{ppm} $$ integrating for three protons.
  • Methyl group (phenyl) : A singlet at $$ \delta 2.3 \, \text{ppm} $$.
  • Thioamide NH : A broad singlet at $$ \delta 10.2–10.5 \, \text{ppm} $$, deshielded due to hydrogen bonding.

In the $$ ^{13}\text{C} $$ NMR spectrum, the thiocarbonyl carbon ($$ C=S $$) resonates at $$ \delta 195–200 \, \text{ppm} $$, distinct from carbonyl carbons due to sulfur’s electronegativity.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Critical absorption bands include:

  • $$ \nu(\text{C=S}) $$: $$ 1250–1350 \, \text{cm}^{-1} $$, broader than carbonyl stretches due to weaker bond polarity.
  • $$ \nu(\text{N-H}) $$: $$ 3200–3300 \, \text{cm}^{-1} $$, indicative of hydrogen-bonded amide protons.
  • Aromatic $$ \nu(\text{C-H}) $$: $$ 3050–3100 \, \text{cm}^{-1} $$.
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a strong absorption band at $$ \lambda_{\text{max}} = 270–290 \, \text{nm} $$, attributed to $$ \pi \rightarrow \pi^* $$ transitions within the conjugated thioamide-aryl system. A weaker band near $$ 350 \, \text{nm} $$ may arise from $$ n \rightarrow \pi^* $$ transitions involving the thiocarbonyl group. Solvent-dependent shifts of $$ \pm 5–10 \, \text{nm} $$ align with solvatochromic behavior observed in cobalt-thioamide complexes.

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic structure:

Optimized Geometry : The thiocarbonyl group adopts a trans configuration relative to the furylmethyl substituent, minimizing lone pair repulsion. The methoxy group’s oxygen participates in a weak hyperconjugative interaction with the phenyl ring ($$ \sigma \rightarrow \pi^* $$), reducing rotational freedom.

Frontier Molecular Orbitals :

  • HOMO : Localized on the thioamide group and furan ring, suggesting nucleophilic reactivity at these sites.
  • LUMO : Primarily located on the phenyl ring and thiocarbonyl carbon, indicating electrophilic susceptibility.

Table 2: Calculated Energy Values

Parameter Value (eV)
HOMO Energy -6.2
LUMO Energy -1.8
HOMO-LUMO Gap 4.4

The HOMO-LUMO gap of $$ 4.4 \, \text{eV} $$ correlates with moderate chemical reactivity, consistent with thioamide derivatives’ ability to undergo both nucleophilic and electrophilic substitutions.

Natural Bond Orbital (NBO) analysis reveals significant electron donation from the thioamide nitrogen’s lone pair to the $$ \sigma^* $$-orbital of the C-S bond ($$ E^{(2)} = 25.6 \, \text{kcal/mol} $$), stabilizing the thioenol tautomer.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-(2-methoxy-5-methylphenyl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-5-6-13(19-2)12(8-10)17-14(18)15(21)16-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGPXBPMQDNSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-furylmethylamine and 2-methoxy-5-methylphenyl isothiocyanate.

    Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thioxoacetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular processes.

    Material Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The thioxoacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various signaling pathways and cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Physicochemical Comparisons

The following table summarizes critical data for this compound and analogous compounds from the evidence:

Compound ID / Name Molecular Formula Yield (%) Melting Point (°C) Key Substituents/Features Reference
Target Compound C₁₅H₁₆N₂O₃S >95%* Not Reported Furylmethyl, 2-methoxy-5-methylphenyl
N-(4-Fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) C₁₈H₁₂FN₃O₅S₃ 53 155–156 Nitrofuryl, fluorophenyl
N-(4-Chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (13) C₁₈H₁₂ClN₃O₅S₃ 58 159–160 Nitrofuryl, chlorophenyl
2-{[5-(5-Chloro-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-hydroxy-phenyl)-2-thioxoacetamide (41) C₁₈H₁₂ClN₃O₄S₃ 86 220–221 Chlorohydroxybenzylidene, hydroxyphenyl
2-{2-[(5-Chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide C₂₁H₂₁Cl₂N₃O₃S Not Reported Not Reported Chloromethoxyphenyl, chloro-methylphenyl
N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide C₂₀H₁₇N₃O₄S₂ Not Reported Not Reported Methoxybenzylidene, hydroxyphenyl
Structural and Functional Group Differences

Core Backbone: The target compound retains a simple thioxoacetamide scaffold, whereas derivatives like 12, 13, and 41 incorporate a 4-oxo-2-thioxo-1,3-thiazolidin-3-yl moiety, introducing an additional heterocyclic ring .

Substituent Effects :

  • Furyl vs. Nitrofuryl/Phenyl : The furyl group in the target compound is less electron-deficient than the nitrofuryl substituents in 12 and 13 , which may reduce reactivity toward nucleophiles.
  • Methoxy-Methylphenyl vs. Halogenated Phenyls : The 2-methoxy-5-methylphenyl group provides moderate lipophilicity (logP ~2.5 estimated), contrasting with the polar chlorophenyl (logP ~3.1) or fluorophenyl (logP ~2.8) groups in 12 and 13 .

Hydrogen Bonding Capacity :

  • Compounds like 41 and 42 () feature hydroxyl groups, enabling strong hydrogen bonding (e.g., melting point >200°C for 41 ), whereas the target compound lacks such groups, likely reducing its melting point .

Biological Activity

2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide (CAS No. 329078-90-2) is a compound with potential pharmacological significance. Its unique structure, which includes a thioxoacetamide moiety and a furylmethyl amine, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : 304.36 g/mol
  • Structure : The compound features a thioxo group attached to an acetamide, with a furylmethyl amine and a methoxy-substituted aromatic ring.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on thioxoacetamides demonstrated their effectiveness against various bacterial strains, suggesting that this compound may share similar antimicrobial efficacy due to its structural characteristics .

Anticancer Potential

The thioxoacetamide derivatives have shown promise in anticancer research. A study highlighted that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the furylmethyl group may enhance the compound's ability to penetrate cellular membranes, facilitating its therapeutic effects against tumors .

Enzyme Inhibition

Enzyme inhibition studies have revealed that thioxoacetamides can act as inhibitors of certain enzymes involved in metabolic pathways. Specifically, they may inhibit enzymes like carbonic anhydrase and acetylcholinesterase, which play roles in various physiological processes. The inhibition of these enzymes can lead to significant biological effects, including modulation of neurotransmitter levels and regulation of acid-base balance in tissues .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various thioxoacetamides, including this compound, researchers found that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer mechanisms of thioxoacetamides revealed that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines. The compound was shown to activate the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.